5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole
Overview
Description
5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole is a chemical compound that is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, which includes this compound, involves a series of reactions. For instance, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized and evaluated for their in vitro antibacterial activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-oxadiazole ring, a phenyl ring, and a cyclopropyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can lead to various products. For example, reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN led to acetonitriles and alkanes via a non-reductive decyanation pathway .Scientific Research Applications
1. Chemical Transformations
5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole demonstrates unique chemical reactivity, particularly in reactions with potassium cyanide (KCN). This reaction leads to the formation of trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and their corresponding alkanes. This process is notable for its role in the decyanation of trisubstituted acetonitriles into alkanes, a pathway not previously documented in synthetic chemistry (Sağırlı & Dürüst, 2018).
2. Biological Activity
This compound has been examined for its biological activity, particularly as a substrate-selective inhibitor of monoamine oxidase. This compound shows specificity for the serotonin oxidizing site of the enzyme, demonstrating potential implications for the treatment of mood disorders (Long, Mantle, & Wilson, 1976).
3. Antimicrobial Properties
Synthetic derivatives of this compound have shown significant antimicrobial activity. One study synthesized novel compounds and evaluated them against bacteria like Bacillus subtilis and Escherichia coli. These derivatives exhibited promising minimum inhibitory concentrations, indicating their potential as antimicrobial agents (Rai et al., 2010).
4. Anticancer Potential
Research has identified certain 1,2,4-oxadiazole compounds as apoptosis inducers and potential anticancer agents. These compounds have shown activity against various cancer cell lines, highlighting the therapeutic potential of this compound and its derivatives in cancer treatment (Zhang et al., 2005).
5. Synthesis of Novel Compounds
The compound's structure enables the synthesis of diverse heterocyclic compounds with potential biological activity. This includes the synthesis of difluoromethylene-containing compounds, offering a broad range of applications in medicinal chemistry (Yang et al., 2007).
6. Insecticidal Properties
Several studies have synthesized and evaluated oxadiazole derivatives for their insect growth regulatory activity, demonstrating the potential of this compound in developing new insecticidal agents (Shi et al., 2001).
7. Antimalarial Activities
Research has explored the antimalarial properties of 1,2,4-oxadiazole derivatives, with some compounds showing significant activity against Plasmodium berghei, a causative agent of malaria in mice. This suggests the potential of this compound in antimalarial drug development (Hutt, Elslager, & Werbel, 1970).
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents, suggesting potential targets could be enzymes or proteins involved in bacterial, viral, or parasitic infections .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets via hydrogen bonding due to the electronegativities of nitrogen and oxygen in their structure . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Given its potential anti-infective properties, it may interfere with the biochemical pathways essential for the survival or replication of the infective agents .
Result of Action
Based on the anti-infective properties of similar 1,2,4-oxadiazoles, it could potentially inhibit the growth or replication of infective agents at the molecular level .
Properties
IUPAC Name |
5-(chloromethyl)-3-(1-phenylcyclopropyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-8-10-14-11(15-16-10)12(6-7-12)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIOSKAQIABOQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C3=NOC(=N3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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